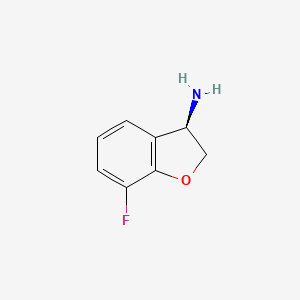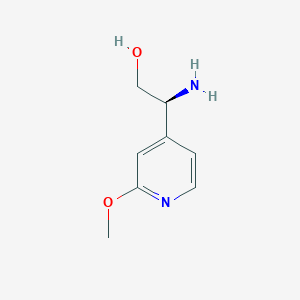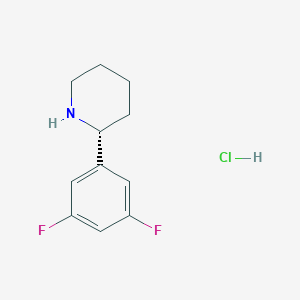![molecular formula C9H9ClF3N B3222383 (1R)-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl CAS No. 1213108-25-8](/img/structure/B3222383.png)
(1R)-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl
Overview
Description
“(1R)-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of amines as nucleophiles. This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical and chemical properties of molecules .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve nucleophilic addition and elimination reactions. The nitrogen atom in the ethylamine group can act as a nucleophile, attacking the carbon atom in the acyl chloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Mechanism of Action
properties
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKYTPNAHAITD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3222311.png)
![(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3222314.png)
![[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B3222316.png)
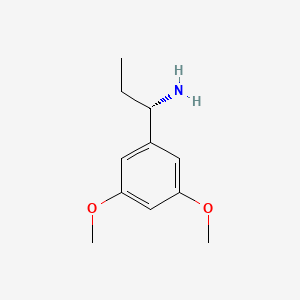
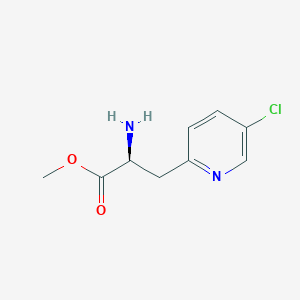

![(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3222338.png)

